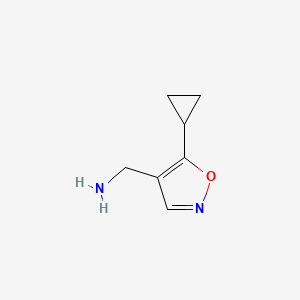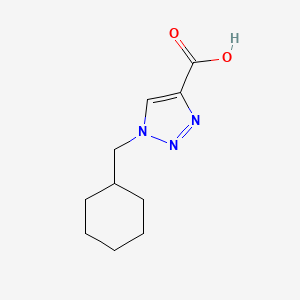
4-Chloro-6-(2,6-difluorophenyl)-2-methylpyrimidine
Overview
Description
“4-Chloro-6-(2,6-difluorophenyl)-2-methylpyrimidine” is a chemical compound with the molecular formula C10H5ClF2N2 . It is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives like “this compound” often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of these compounds . Other methods involve the use of 2-aminothiazole-4-carboxylate Schiff bases .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a chloro group, a methyl group, and a difluorophenyl group .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Halogen/Halogen Displacement in Heterocycles : In a study by Schlosser and Cottet (2002), the utility of silyl-mediated halogen/halogen displacement was demonstrated on a range of heterocycles, including 2-chloropyrimidine derivatives. Although not directly mentioning the specific compound , this research outlines a methodological framework that can be applied to similar pyrimidine derivatives for functional group transformations (Schlosser & Cottet, 2002).
Synthesis of Anticancer Drug Intermediates : Guo Lei-ming (2012) explored the synthesis of 4,6-Dichloro-2-methylpyrimidine, a closely related compound, as a key intermediate for the anticancer drug dasatinib. This study provides insights into the cyclization and chlorination processes, which could be relevant for synthesizing derivatives of 4-Chloro-6-(2,6-difluorophenyl)-2-methylpyrimidine (Guo Lei-ming, 2012).
Pharmaceutical Synthesis and Process Research
- Voriconazole Synthesis : The synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, involves a diastereoselective reaction using a pyrimidine derivative as a precursor. Butters et al. (2001) detailed the process development, highlighting the importance of pyrimidine intermediates in the pharmaceutical synthesis of complex molecules (Butters et al., 2001).
Materials Science and Optical Properties
- Photophysical Properties : Research on the synthesis and optical properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines by Hadad et al. (2011) sheds light on the potential for pyrimidine derivatives to function as colorimetric and luminescent pH sensors. This work suggests that modifications of the pyrimidine core, such as those in this compound, could yield materials with unique optical properties (Hadad et al., 2011).
Properties
IUPAC Name |
4-chloro-6-(2,6-difluorophenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2/c1-6-15-9(5-10(12)16-6)11-7(13)3-2-4-8(11)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZYRGKOCVBDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(2-Hydroxyethyl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1466612.png)

![1-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466614.png)

![2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol](/img/structure/B1466618.png)
![1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one](/img/structure/B1466619.png)




![2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466627.png)
![3-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466629.png)
![2-[3-Amino-4-(ethylsulfonyl)methylanilino]-1-ethanol](/img/structure/B1466630.png)

